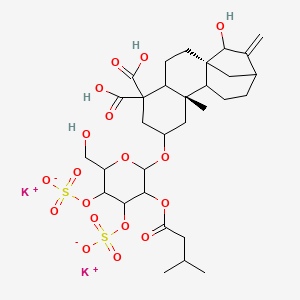

Carboxyatractyloside (dipotassium)

Descripción

BenchChem offers high-quality Carboxyatractyloside (dipotassium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carboxyatractyloside (dipotassium) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C31H44K2O18S2 |

|---|---|

Peso molecular |

847.0 g/mol |

Nombre IUPAC |

dipotassium;[2-[[(1S,9S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16?,17?,18?,19?,20?,22?,23?,24?,25?,26?,29-,30-;;/m0../s1 |

Clave InChI |

FPJGZZYAZUKPAD-WCOVHXCISA-L |

SMILES isomérico |

CC(C)CC(=O)OC1C(C(C(OC1OC2C[C@]3(C4CCC5C[C@]4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

SMILES canónico |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Origen del producto |

United States |

Foundational & Exploratory

Understanding the toxicity of Carboxyatractyloside in in-vitro studies.

An In-Depth Technical Guide to Understanding the Toxicity of Carboxyatractyloside in In-Vitro Studies

Abstract

Carboxyatractyloside (CATR) is a potent diterpene glycoside, notorious for its high toxicity to both humans and livestock.[1] Primarily isolated from plants of the Atractylis and Xanthium genera, its lethality stems from a highly specific and powerful interaction with a critical component of cellular energy metabolism.[1][2] This guide provides an in-depth exploration of the molecular mechanisms underlying CATR toxicity as elucidated through in-vitro studies. We will dissect its primary molecular target, the subsequent cascade of mitochondrial dysfunction, and the ultimate induction of cell death pathways. This document is intended for researchers, scientists, and drug development professionals, offering not only a mechanistic overview but also detailed, field-proven protocols for investigating CATR's effects in a laboratory setting.

The Epicenter of Toxicity: The Adenine Nucleotide Translocase (ANT)

The toxicity of Carboxyatractyloside is not a generalized, non-specific cellular assault; it is a targeted strike against one of the most vital gatekeepers of cellular energy. The entire toxicological cascade originates from its interaction with the Adenine Nucleotide Translocase (ANT).

The Indispensable Role of ANT

The ANT is a protein embedded in the inner mitochondrial membrane (IMM) and is the most abundant protein in this membrane.[3] Its fundamental role is to manage the cell's energy currency. It performs a strict one-for-one exchange, exporting a newly synthesized ATP molecule from the mitochondrial matrix into the cytosol and importing an ADP molecule from the cytosol back into the matrix for re-phosphorylation.[3] This relentless exchange is the final, critical step that couples mitochondrial ATP production (oxidative phosphorylation) to the cytosolic processes that consume ATP. Without a functioning ANT, the cell's primary energy source is effectively disconnected from where it is needed most.

Mechanism of Inhibition: A Molecular Clamp

CATR exerts its toxic effect by acting as a high-affinity, non-competitive inhibitor of the ANT.[1][4] The causality of its potent inhibition lies in its specific binding mechanism:

-

Binding Site: CATR binds to the ANT from the cytosolic side.[4]

-

Conformational Lock: The binding event locks the translocase in its "c-state" or cytosolic-facing conformation.[5] This conformational paralysis prevents the carrier from reorienting to bind and transport ADP from the cytosol into the matrix.

-

Irreversibility: Unlike its less potent analog, atractyloside, the inhibition by CATR is not effectively reversed by increasing the concentration of the natural substrates (ADP or ATP).[1] This makes the inhibition profound and persistent.

There are different isoforms of the ANT protein (e.g., ANT1, ANT2) which exhibit differential tissue distribution.[6][7] While CATR is a broad inhibitor, subtle isoform-specific sensitivities could account for variations in toxicity across different cell types, a key consideration in experimental design.

The Cascade of Dysfunction: From Bioenergetic Crisis to Permeability Transition

The immediate and direct consequence of ANT inhibition is a catastrophic failure of cellular bioenergetics. However, the toxicity of CATR extends beyond simple energy depletion, actively triggering a pivotal and often irreversible event in mitochondrial-mediated cell death: the Mitochondrial Permeability Transition.

The Cellular Energy Crisis

With the ANT clamped shut by CATR, the cell faces a dual crisis: the cytosol starves of ATP while the mitochondrial matrix accumulates it. This halt in the ADP/ATP exchange brings oxidative phosphorylation to a standstill, as the proton motive force builds up without the corresponding ATP synthesis and export.[8] This rapid depletion of cellular energy paralyzes countless ATP-dependent processes, leading to cellular dysfunction.

Caption: CATR-mediated inhibition of the Adenine Nucleotide Translocase (ANT).

Sensitizing the Mitochondrial Permeability Transition Pore (mPTP)

The ANT is now widely considered a core component of a multi-protein complex known as the Mitochondrial Permeability Transition Pore (mPTP).[9] The mPTP is a high-conductance, non-specific channel that, when opened, has devastating consequences for the mitochondrion and the cell.[9]

CATR's role here is not as a direct opener of the pore, but as a potent sensitizer. By locking the ANT in the c-state, CATR dramatically lowers the threshold for mPTP opening in response to physiological triggers, most notably matrix Ca²⁺ and oxidative stress.[2][4][5][9] This sensitization effect can be further amplified by other agents like oleate or copper.[10][11]

The opening of the mPTP leads to:

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): The unregulated flow of ions across the inner membrane dissipates the proton gradient, collapsing the membrane potential.

-

Mitochondrial Swelling: The influx of water and solutes due to the osmotic imbalance causes the mitochondria to swell and can lead to the rupture of the outer mitochondrial membrane.

-

Release of Pro-Apoptotic Factors: The rupture or increased permeability of the outer membrane allows for the release of proteins from the intermembrane space, including the critical apoptosis initiator, cytochrome c.[2][4]

Caption: Workflow of CATR-induced Mitochondrial Permeability Transition (mPT).

The Cellular Endgame: Apoptosis and Necrosis

The release of cytochrome c from the mitochondria into the cytosol is a point of no return for the cell, initiating the intrinsic pathway of apoptosis.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization into a complex called the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[12][13]

-

Cellular Demolition: These executioner caspases are responsible for the systematic dismantling of the cell. They cleave a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[14]

It is crucial to recognize that while apoptosis is a common outcome, the severity of the initial insult matters. At lower concentrations or in early stages, CATR induces apoptosis.[15][16] However, at higher concentrations, the cellular energy depletion is so rapid and severe that the cell cannot execute the ATP-dependent apoptotic program. In these cases, the cell undergoes unregulated death through necrosis.[15]

Caption: CATR-triggered intrinsic apoptosis signaling pathway.

In-Vitro Experimental Frameworks and Protocols

A multi-assay approach is essential to build a comprehensive understanding of CATR's toxicological profile. The following protocols represent a logical workflow, starting from general cytotoxicity and moving to specific mechanistic endpoints.

Protocol 1: Assessing Overall Cytotoxicity (XTT/MTT Assay)

This is the foundational experiment to determine the concentration-dependent toxicity of CATR on a chosen cell line and establish an IC₅₀ (half-maximal inhibitory concentration). The XTT assay is often preferred over MTT as it produces a water-soluble formazan product, eliminating a solubilization step.[17][18]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce a tetrazolium salt (XTT or MTT) to a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.[17][19][20]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[21]

-

Treatment: Prepare serial dilutions of CATR in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the CATR-containing medium to the respective wells. Include a vehicle control (e.g., DMSO or PBS used to dissolve CATR).

-

Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measurement: Measure the absorbance of the wells at 450-500 nm (with a reference wavelength of ~650 nm) using a microplate reader.

-

Analysis: Blank-subtract the absorbance values. Express the viability of treated wells as a percentage of the vehicle control. Plot the percentage viability against the log of CATR concentration and use non-linear regression to calculate the IC₅₀ value.

Data Presentation: Example Dose-Response Data

| CATR Conc. (nM) | Mean Absorbance (450nm) | % Viability vs. Control |

| 0 (Control) | 1.250 | 100% |

| 1 | 1.188 | 95.0% |

| 10 | 0.950 | 76.0% |

| 50 | 0.638 | 51.0% |

| 100 | 0.313 | 25.0% |

| 500 | 0.075 | 6.0% |

Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm) with JC-1

This assay is a direct functional test to confirm that CATR induces mitochondrial depolarization, a key event in the mPT.

Principle: JC-1 is a ratiometric, lipophilic cationic dye. In healthy, energized mitochondria with a high membrane potential, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). When the membrane potential collapses, JC-1 cannot accumulate in the mitochondria and remains in the cytoplasm as monomers, which emit green fluorescence (~529 nm).[22][23] A shift from red to green fluorescence indicates mitochondrial depolarization.[24]

Methodology:

-

Cell Culture & Treatment: Plate and treat cells with CATR (using concentrations around the IC₅₀) and a vehicle control for a relevant time period (e.g., 6-12 hours, which should be shorter than the cytotoxicity endpoint). Include a positive control for depolarization, such as CCCP (50 µM for 30 minutes).[24]

-

Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-2 µM). Remove the treatment medium, wash cells once with PBS, and add the JC-1 staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[24]

-

Washing: Remove the staining solution and wash the cells twice with an assay buffer (provided with most kits) to remove unbound dye.[23]

-

Detection:

-

Fluorescence Microscopy: Observe cells under a fluorescence microscope using filters for red (J-aggregates) and green (monomers) fluorescence. Healthy control cells will appear red, while CATR-treated and CCCP-treated cells will show a significant increase in green fluorescence.

-

Plate Reader/Flow Cytometry: Quantify the fluorescence intensity in the red (Ex/Em ~540/590 nm) and green (Ex/Em ~485/535 nm) channels.[24]

-

-

Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio signifies a loss of mitochondrial membrane potential.

Sources

- 1. Carboxyatractyloside - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. crystal.ku.edu [crystal.ku.edu]

- 4. Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry and toxicology of the diterpenoid glycoside atractyloside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. | PDF or Rental [articles.researchsolutions.com]

- 11. Copper sensitizes the mitochondrial permeability transition to carboxytractyloside and oleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 18. blog.quartzy.com [blog.quartzy.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. ijbs.com [ijbs.com]

- 22. resources.revvity.com [resources.revvity.com]

- 23. Technical Analysis and Application Guidelines for Mitochondrial Membrane Potential Assay Kits [absin.net]

- 24. creative-bioarray.com [creative-bioarray.com]

Technical Guide: Carboxyatractyloside (CAT) in Oxidative Phosphorylation

[1]

Executive Summary

Carboxyatractyloside (CAT) is a highly potent, non-competitive inhibitor of the Adenine Nucleotide Translocase (ANT).[1] Unlike its analog Atractyloside (ATR), CAT exhibits nanomolar affinity (

Molecular Mechanism of Action

The Target: Adenine Nucleotide Translocase (ANT)

The ANT (SLC25 family) operates via a "ping-pong" mechanism, oscillating between two conformational states:[1]

-

c-state (Cytoplasmic-open): Binding site faces the intermembrane space (IMS).[1] Accepts ADP from the cytosol.[2]

-

m-state (Matrix-open): Binding site faces the matrix.[1][3] Releases ADP and accepts ATP.[2][4]

Mechanism of Inhibition

CAT binds to the ANT exclusively when it is in the c-state . Upon binding, it induces a conformational fixation that prevents the reorientation of the carrier to the m-state.[3]

-

Structural Basis: CAT is a diterpene glycoside.[5] It differs from Atractyloside (ATR) by the presence of an additional carboxyl group.[2][6][7]

-

Binding Kinetics: The extra carboxyl group in CAT forms a critical salt bridge with residue Arg279 (in bovine ANT numbering) or equivalent residues in other species. This interaction, combined with hydrogen bonding to the glucose moiety, results in a binding affinity approximately 10-fold higher than ATR.

-

Thermodynamics: While ATR acts as a competitive inhibitor (displaceable by high [ADP]), CAT acts as a pseudo-irreversible inhibitor due to its slow dissociation rate and high affinity.[1]

CAT vs. Bongkrekic Acid (BKA)

Distinguishing between CAT and BKA is vital for structural studies:

-

CAT: Locks ANT in the c-state (cytosolic face).[1]

-

Utility: This dichotomy allows researchers to freeze the transporter in specific conformations for X-ray crystallography or cryo-EM studies.

Mechanistic Diagram

The following diagram illustrates the ANT transport cycle and the specific locking mechanism of CAT compared to physiological substrates.

Figure 1: Mechanism of ANT inhibition. CAT binds the c-state ANT, preventing the transition to the m-state required for ADP import.

Physiological Impact on Oxidative Phosphorylation[1]

Respiratory State Inhibition

In isolated mitochondria, CAT specifically inhibits State 3 respiration (ADP-stimulated).[1]

-

State 4 (Resting): Minimal effect, as ANT turnover is low.[1]

-

State 3 (Active): Immediate and complete cessation of oxygen consumption. The respiratory rate drops to (or below) State 4 levels because the ATP synthase is deprived of ADP, causing the proton gradient (

) to hyperpolarize, which back-pressures the Electron Transport Chain (ETC).

Quantitative Data Summary

The following table summarizes the key kinetic parameters of CAT compared to other ANT ligands.

| Parameter | Carboxyatractyloside (CAT) | Atractyloside (ATR) | Bongkrekic Acid (BKA) |

| Binding Site | ANT c-state (IMS side) | ANT c-state (IMS side) | ANT m-state (Matrix side) |

| Binding Affinity ( | 5 -- 10 nM | 50 -- 100 nM | < 20 nM (pH dependent) |

| Competition with ADP | Non-competitive (Pseudo-irreversible) | Competitive | Non-competitive |

| Stoichiometry | 1 mol CAT : 1 mol ANT dimer | 1 mol ATR : 1 mol ANT dimer | 1 mol BKA : 1 mol ANT |

| Effect on | Hyperpolarization (increases) | Hyperpolarization | Hyperpolarization |

| Membrane Permeability | Impermeable (requires intact outer membrane) | Impermeable | Permeable (at low pH) |

Experimental Protocols

Protocol A: Determination of ANT Flux Control (Titration Assay)

This protocol is used to determine the "Flux Control Coefficient" of the ANT—essentially measuring how much "spare capacity" the ANT has before it limits the rate of oxidative phosphorylation.

Objective: Titrate CAT to inhibit a fraction of ANT molecules and measure the resulting decrease in Oxygen Consumption Rate (OCR).

Materials:

-

Isolated Mitochondria (Liver or Heart).[1]

-

Respiration Buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM

, 2.5 mM -

Substrates: Glutamate/Malate (Complex I) or Succinate/Rotenone (Complex II).[1]

-

CAT Stock Solution: 10

M in water (Freshly prepared).[1]

Workflow:

-

Baseline: Establish State 2 respiration (Mitochondria + Substrates).[1]

-

State 3 Induction: Add ADP (final conc. 1--2 mM) to induce maximal respiration.[1] Allow rate to stabilize.

-

Stepwise Titration:

-

Add CAT in small increments (e.g., 0.5 pmol CAT / mg mitochondrial protein per step).[1]

-

Record OCR after each addition for 2–3 minutes.

-

Continue until OCR returns to State 4 levels.

-

-

Analysis: Plot OCR (%) vs. [CAT]. The shape of the curve (linear vs. sigmoidal) reveals the control strength. A linear decline indicates high control strength (ANT is the rate-limiting step).[1]

Protocol B: Mitochondrial Integrity Assay (Seahorse XF)

This workflow uses CAT to confirm that observed respiration is ATP-synthase dependent and to verify the integrity of the inner membrane.

Platform: Agilent Seahorse XF Analyzer.[1][8]

Figure 2: Seahorse XF workflow for assessing ANT-dependent respiration. CAT injection confirms that respiration is coupled to ADP transport.

Step-by-Step Methodology:

-

Preparation: Isolate mitochondria and dilute to 5–20

g/well in MAS (Mitochondrial Assay Solution). -

Cartridge Loading:

-

Execution: Run the "Mito Stress Test" protocol.

-

Validation:

-

If OCR does not drop significantly after Port B (CAT) injection, the mitochondria may be damaged (outer membrane compromised) or uncoupled (proton leak bypasses ATP synthase).[1]

-

Success Criteria: >80% reduction in net OCR (State 3 - State 4) upon CAT addition.

-

Safety and Toxicology

Warning: Carboxyatractyloside is extremely toxic.

-

Source: Xanthium species (Cocklebur) and Atractylis gummifera.[1]

-

Toxicity Mechanism: Causes severe hypoglycemia and depletion of liver glycogen. By blocking ATP export from mitochondria, it inhibits cytosolic gluconeogenesis and glycolysis (due to lack of ATP).[1]

-

Handling: Wear gloves, safety glasses, and work in a fume hood when handling powder.[1] LD50 is extremely low (mg/kg range).[1] Dispose of as hazardous chemical waste.

References

-

Vignais, P. V., et al. (1973).[1] Interaction of atractyloside and carboxyatractyloside with the adenine nucleotide translocator in mitochondria. Biochemistry , 12(8), 1508–1519.[1] Link

-

Pebay-Peyroula, E., et al. (2003).[1] Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature , 426, 39–44.[1] Link[1]

-

Klingenberg, M. (2008).[1] The ADP and ATP transport in mitochondria and its carrier. Biochimica et Biophysica Acta (BBA) - Biomembranes , 1778(10), 1978–2021.[1] Link

-

Brand, M. D., et al. (2005).[1] The regulation of oxidative phosphorylation. Biochemical Society Transactions , 33(Pt 5), 897–904.[1] Link

-

Divakaruni, A. S., & Brand, M. D. (2011).[1] The regulation and physiology of mitochondrial proton leak. Physiology , 26(3), 192–205.[1] Link

Sources

- 1. Carboxyatractyloside - Wikipedia [en.wikipedia.org]

- 2. crystal.ku.edu [crystal.ku.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

Dipotassium Carboxyatractyloside (CATR): Structural Biology, Mechanism, and Experimental Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

Dipotassium carboxyatractyloside (CATR) is a highly potent, selective inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT). Derived originally from Atractylis gummifera and Xanthium species, this diterpenoid glycoside is a cornerstone molecule in mitochondrial bioenergetics[1]. By locking the ANT in its cytosolic-open conformation (the "c-state"), CATR not only arrests oxidative phosphorylation but also acts as a critical allosteric sensitizer of the mitochondrial permeability transition pore (mPTP)[],[3]. This guide details the structural causality of CATR's mechanism and provides self-validating experimental workflows for its application in modern mitochondrial research.

Chemical Architecture and Physicochemical Properties

CATR is a complex diterpene glycoside characterized by a rigid kaur-16-ene aglycone core (atractyligenin)[1]. Its high affinity for the ANT is driven by its unique functional groups: a

In experimental settings, the dipotassium salt variant (CAS: 33286-30-5) is strictly preferred over the free acid. The dipotassium formulation neutralizes the highly acidic sulfate and carboxyl groups, drastically increasing its solubility in aqueous physiological buffers and preventing localized pH artifacts during in vitro mitochondrial assays[6],[7].

Table 1: Quantitative Physicochemical Summary

| Property | Specification | Experimental Implication |

| Chemical Formula | C | Requires precise molarity calculations; hygroscopic nature demands desiccated storage. |

| Molecular Weight | 847.0 g/mol | High molecular weight limits passive diffusion; requires intact inner mitochondrial membrane (IMM) for target engagement. |

| CAS Registry Number | 33286-30-5 | Ensures procurement of the soluble dipotassium salt rather than the insoluble free acid. |

| Primary Target | Adenine Nucleotide Translocator (ANT) | Exquisite selectivity allows its use as a diagnostic tool for ANT-dependent processes. |

| Aqueous Solubility | High (>10 mg/mL) | Ideal for direct injection in high-resolution respirometry (HRFR) without DMSO toxicity[8]. |

Molecular Mechanism of Action: The ANT "c-State" Lock

The physiological role of the ANT is to exchange cytosolic ADP for matrix ATP, fueling the ATP synthase[9]. This transport relies on an alternating-access mechanism where the carrier cycles between a cytoplasmic-open state (c-state) and a matrix-open state (m-state)[].

CATR is a non-competitive, dead-end inhibitor. High-resolution X-ray crystallography of the bovine ADP/ATP carrier reveals that CATR binds deep within the central aqueous cavity of the ANT exclusively from the cytosolic side[10]. The causality of its extraordinary affinity lies in electrostatic tethering: the negatively charged sulfate and carboxylate groups of CATR form strong salt bridges with the basic residues of the ANT's highly conserved RRRMMM hexapeptide motif[9].

By wedging into this cavity, CATR sterically and electrostatically locks the ANT in the c-state []. This prevents the conformational shift required for nucleotide translocation, immediately starving the

Fig 1: Mechanism of ANT inhibition by CATR and its downstream allosteric effect on mPTP sensitization.

Role in Mitochondrial Permeability Transition (mPTP)

Beyond energy failure, CATR is a critical pharmacological tool for studying the mitochondrial permeability transition pore (mPTP)—a non-selective megachannel whose opening triggers mitochondrial depolarization, swelling, and necrotic/apoptotic cell death[11],[3].

While the exact structural identity of the mPTP remains debated, the ANT is a proven regulatory component. The conformational state of the ANT directly dictates mPTP sensitivity to calcium[12]. Because CATR locks the ANT in the c-state, it induces a conformational strain that drastically lowers the threshold of matrix Ca

Experimental Protocols and Workflows

As a Senior Application Scientist, I mandate that all mitochondrial assays be designed as self-validating systems . An observed effect must be internally proven to be on-target. Below are two gold-standard methodologies utilizing CATR.

Protocol A: Self-Validating mPTP Swelling Assay (Light Scattering)

Rationale: Opening of the mPTP causes massive influx of solutes and water, leading to mitochondrial swelling. This swelling decreases the optical density (light scattering) of the mitochondrial suspension at 540 nm. CATR is used to sensitize the pore, while Cyclosporin A (CsA) is used to validate that the swelling is truly mPTP-mediated[13],[12].

Step-by-Step Methodology:

-

Preparation: Isolate intact mitochondria via differential centrifugation and resuspend in a hypotonic swelling buffer (150 mM Sucrose, 50 mM KCl, 2 mM KH

PO -

Energization: Add 5 mM Succinate and 2 µM Rotenone.

-

Causality: Succinate drives Complex II respiration. Rotenone blocks Complex I, preventing reverse electron transport (RET) and confounding endogenous ROS generation, ensuring the mPTP trigger is strictly Ca

-dependent.

-

-

Sensitization: Inject 2 µM Dipotassium CATR into the cuvette.

-

Validation Control (Parallel Cohort): To a separate cuvette, add 2 µM CATR + 1 µM Cyclosporin A (CsA).

-

Causality: CsA binds Cyclophilin D, physically preventing it from interacting with the ANT to form the pore[12].

-

-

Trigger: Titrate a sub-maximal Ca

pulse (e.g., 20-50 µM CaCl -

Readout: Monitor absorbance at 540 nm continuously for 15 minutes.

-

Validation Check: The CATR-only trace should show a rapid, steep drop in absorbance. The CATR + CsA trace must remain flat. If the CsA trace drops, your mitochondria are damaged or uncoupled independent of the mPTP.

-

Fig 2: Workflow for the self-validating mitochondrial swelling assay using CATR and a CsA control.

Protocol B: High-Resolution FluoRespirometry (HRFR) for ANT Integrity

Rationale: CATR is used to induce a strict "State 4" resting respiration by blocking ADP import. This protocol verifies the coupling efficiency of the inner mitochondrial membrane.

Step-by-Step Methodology:

-

Basal Respiration: Add mitochondria to the respirometer chamber in MiR05 buffer. Add 5 mM Glutamate + 2 mM Malate (State 2 leak respiration).

-

State 3 (Active OXPHOS): Add 2.5 mM ADP. Oxygen consumption rate (OCR) will spike as the ANT imports ADP and ATP synthase dissipates the proton gradient.

-

Target Inhibition (State 4): Inject 1 µM Dipotassium CATR.

-

Causality: OCR must plummet back to State 2 levels. This proves the prior OCR spike was entirely dependent on ANT-mediated ADP transport.

-

-

Self-Validation (Uncoupling): Titrate the protonophore FCCP (0.5 µM steps) until maximum OCR is reached.

-

Causality: FCCP dissipates the proton gradient independently of the ANT or ATP synthase. If OCR recovers to maximum levels, it proves that CATR specifically targeted the phosphorylation system and did not poison the electron transport chain (ETC) itself.

-

Table 2: Diagnostic Respirometry Profile (State Transitions)

| Respiratory State | Intervention | Expected OCR Response | Mechanistic Causality |

| State 2 (Leak) | Substrate (Glu/Mal) | Low | Basal proton leak without adenylates. |

| State 3 (OXPHOS) | ADP Titration | High (Maximal) | ANT imports ADP; ATP synthase dissipates gradient. |

| State 4 (Inhibited) | CATR Addition | Low (Returns to Leak) | ANT locked in c-state; OXPHOS arrested. |

| State 3u (Uncoupled) | FCCP Titration | High (Maximal) | Proton gradient dissipated independently of ANT. |

References

-

Pebay-Peyroula, E., et al. "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature (2003). Source: ResearchGate. URL:[Link]

-

Halestrap, A. P., et al. "The Mitochondrial Permeability Transition - A Pore Way for the Heart to Die." Journal of Clinical and Basic Cardiology (2002). Source: Krause & Pachernegg. URL:[Link]

-

"Not all mitochondrial carrier proteins support permeability transition pore formation: no involvement of uncoupling protein 1." Bioscience Reports (2010). Source: Portland Press. URL:[Link]

-

"Carboxyatractyloside." Wikipedia. Source: Wikimedia Foundation. URL:[Link]

Sources

- 1. Carboxyatractyloside - Wikipedia [en.wikipedia.org]

- 3. kup.at [kup.at]

- 4. medkoo.com [medkoo.com]

- 5. tandfonline.com [tandfonline.com]

- 6. CAS 33286-30-5: Carboxyatractyloside | CymitQuimica [cymitquimica.com]

- 7. medkoo.com [medkoo.com]

- 8. Carboxyatractyloside (potassium salt) | CAS 35988-42-2 | Cayman Chemical | Biomol.com [biomol.com]

- 9. crystal.ku.edu [crystal.ku.edu]

- 10. researchgate.net [researchgate.net]

- 11. ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. journals.physiology.org [journals.physiology.org]

The Molecular Lock: A Technical Guide to Carboxyatractyloside (CAT) Research

[1][2]

Executive Summary

Carboxyatractyloside (CAT), a diterpenoid glycoside derived from Atractylis gummifera and Xanthium strumarium, represents a cornerstone tool in mitochondrial bioenergetics.[1][2] Unlike its analogue Atractyloside (ATR), CAT functions as a high-affinity, effectively irreversible inhibitor of the mitochondrial ADP/ATP carrier (AAC), locking the transporter in the cytoplasmic-open state (c-state).[1][2] This guide analyzes the historical evolution of CAT research, its pivotal role in resolving the AAC crystal structure, and provides standardized protocols for its application in modern drug development and mitochondrial toxicity assays.

Historical Context: From "Gummiferin" to a Defined Mechanism

The discovery of Carboxyatractyloside is rooted in the investigation of agricultural toxicity. While Atractyloside (ATR) was isolated by LeFranc in 1868 from the Mediterranean thistle Atractylis gummifera, the more potent analogue, CAT, remained elusive until the mid-20th century.[2]

The "Gummiferin" Era

In the 1960s, researchers noted that extracts from fresh Atractylis rhizomes exhibited a toxicity profile significantly higher than purified ATR. This led to the isolation of a compound initially termed "gummiferin" (Stanislas & Vignais, 1964).[1][2] Structural analysis later confirmed this compound was 4-carboxyatractyloside (CAT), differing from ATR by a single carboxyl group.[1][2]

The Toxicity Differential

The historical significance of CAT lies in its binding kinetics. Early comparative studies demonstrated that while ATR toxicity could be reversed by high concentrations of Adenine Nucleotides (ADP/ATP), CAT inhibition was effectively irreversible under physiological conditions.[1][2] This distinction categorized CAT as a "tight-binding" inhibitor, making it a far superior tool for freezing protein conformations during structural analysis.[1][2]

Mechanistic Core: The "c-state" Lock[2]

The ADP/ATP carrier (AAC) cycles between two primary conformations to shuttle nucleotides across the inner mitochondrial membrane:

-

c-state (Cytoplasmic-open): Binding site faces the intermembrane space (IMS).[1][2]

-

m-state (Matrix-open): Binding site faces the mitochondrial matrix.[1][2]

CAT acts as a molecular wedge.[1] It binds to the AAC from the intermembrane space and locks it in the c-state , preventing the conformational shift required to transport ADP into the matrix. This blockade halts oxidative phosphorylation by starving the F1Fo-ATP synthase of its substrate (ADP).[1][2]

Diagram: The AAC Inhibition Cycle

The following diagram illustrates the transport cycle and the specific locking points of CAT (c-state) versus Bongkrekic Acid (BKA, m-state).[1][2]

Figure 1: The mechanism of AAC inhibition.[1][2][3] CAT locks the carrier in the c-state, while BKA locks it in the m-state, halting the cycle.[2]

Structural Biology: The Resolution Revolution

The high-affinity binding of CAT was instrumental in the first high-resolution crystallographic structure of the AAC. Membrane proteins are notoriously unstable in detergent solutions; however, the CAT-AAC complex is exceptionally rigid.[2]

The Pebay-Peyroula Breakthrough (2003)

In 2003, Pebay-Peyroula and colleagues solved the structure of the bovine AAC-CAT complex at 2.2 Å resolution.[1][2] This study revealed:

-

The Pocket: CAT binds deep within a cone-shaped cavity accessible from the IMS.

-

The Salt Bridge: The additional carboxyl group of CAT (absent in ATR) forms a critical salt bridge (likely with Arg279), explaining the nanomolar affinity and lack of reversibility.

-

The RRRMMM Motif: The structure highlighted the conserved RRRMMM motif essential for nucleotide recognition.

This structure remains the gold standard for modeling mitochondrial carrier interactions and understanding the "c-state" topology.

Technical Protocols

For researchers in drug development or toxicology, CAT is primarily used as a reference inhibitor to validate mitochondrial function or to stabilize AAC for biophysical studies.

Protocol A: Mitochondrial Respiration Inhibition Assay

Objective: To quantify the integrity of the inner mitochondrial membrane and the specific inhibition of AAC activity.

Reagents:

Workflow:

-

Baseline: Suspend mitochondria (0.5 mg protein/mL) in Respiration Buffer in an oxygraph chamber (e.g., Oroboros or Seahorse).

-

State 2: Add Substrates (Succinate/Rotenone).[1][2] Record oxygen consumption (Leak respiration).[1][2]

-

State 3 (Active): Add ADP (200 µM). Observe rapid increase in oxygen consumption (oxidative phosphorylation).[1][2]

-

Inhibition: Titrate CAT (start at 10 nM, step up to 500 nM).

-

Uncoupling Check: Add FCCP (1 µM).

-

Result: Respiration should recover (proves CAT inhibited transport, not the Electron Transport Chain itself).

-

Protocol B: CAT-Stabilized AAC Purification (Brief)

Objective: Isolate stable AAC for structural analysis.

-

Solubilization: Lyse mitochondria in buffer containing 3% Triton X-100 and 50 µM CAT .

-

Hydroxyapatite Chromatography: Pass lysate over hydroxyapatite.[1] AAC-CAT complex passes through (due to high pI), while impurities bind.[1][2]

-

Stability: The resulting AAC-CAT complex is stable at 4°C for days, unlike the unliganded protein.

Comparative Data: CAT vs. ATR[1][2]

The following table summarizes the critical differences that dictate experimental choice.

| Feature | Atractyloside (ATR) | Carboxyatractyloside (CAT) |

| Source | Atractylis gummifera | Xanthium strumarium, A. gummifera |

| Structure | Diterpenoid glycoside | Diterpenoid glycoside + C4 Carboxyl |

| Binding State | c-state (Cytoplasmic) | c-state (Cytoplasmic) |

| Mechanism | Competitive (Reversible) | Tight-binding / Pseudo-irreversible |

| Kd (Affinity) | ~100 – 450 nM | ~5 – 20 nM |

| Reversibility | Reversed by high [ADP] | Not reversed by physiological [ADP] |

| Key Interaction | H-bonds, hydrophobic | Salt bridge (Carboxyl-Arg) |

Visualization of Experimental Logic

The decision tree below guides the selection of CAT vs. ATR for specific research goals.

Figure 2: Decision matrix for selecting AAC inhibitors in experimental design.

References

-

Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside Source: Nature (2003) URL:[1][2][Link]

-

Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria Source: PubMed (1977) URL:[1][2][Link]

-

The ADP and ATP transport in mitochondria and its carrier Source: Biochimica et Biophysica Acta (BBA) - Biomembranes (2008) URL:[1][2][Link]

-

Carboxyatractyloside: A Compound from Xanthium strumarium and Atractylis gummifera Source:[4] Journal of Natural Products (1980) URL:[1][2][Link][1][2]

-

Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase Source: Pharmaceutical Biology (2023) URL:[1][2][Link]

Methodological & Application

Application Note: Mechanistic Dissection of Mitochondrial Respiration Using Carboxyatractyloside (CAT)

[1][2][3][4]

Introduction & Mechanistic Basis

Carboxyatractyloside (CAT) is a highly specific, potent, and non-competitive inhibitor of the Adenine Nucleotide Translocator (ANT).[1][2][3][4] Unlike its structural analog Atractyloside (ATR), which acts competitively, CAT locks the ANT carrier in the cytoplasmic-facing (c-state) conformation with extremely high affinity (

This unique "locking" mechanism makes CAT an indispensable tool for:

-

Isolating ANT-dependent respiration: Distinguishing between ATP-synthase limitations and transport limitations.

-

Studying Mitochondrial Permeability Transition Pore (mPTP): The c-state of ANT is structurally linked to the sensitization of the mPTP to calcium and oxidative stress [2].

-

Proton Leak Analysis: Differentiating between basal proton leak and ANT-mediated proton conductance (e.g., fatty acid-induced uncoupling) [3].

Mechanism of Action: The "C-State" Lock

While Oligomycin inhibits the

Key Distinction:

-

Atractyloside (ATR): Competitive inhibitor; can be displaced by high concentrations of ADP.[1][2][3][4]

-

Carboxyatractyloside (CAT): Non-competitive/Tight-binding; effectively irreversible during the time course of a standard respirometry assay.[1][2][3][4]

Visualization: The Target Pathway

Figure 1: Mechanism of Action.[1][2][3][4] CAT locks ANT in the c-state, preventing ADP import.[1] Distinct from Oligomycin which blocks the Synthase.

Experimental Design & Preparation

Safety & Handling (Critical)

CAT is a diterpenoid glycoside and is highly toxic .[1][2][3][4] It can cause severe hypoglycemia and liver failure if ingested or injected.[4]

-

PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2][4]

-

Handling: Weigh powder in a fume hood or static-free enclosure.

-

Disposal: All waste containing CAT must be segregated as hazardous chemical waste.[4]

Solubility & Storage

CAT is generally supplied as a potassium salt (e.g., Dipotassium Carboxyatractyloside), which improves water solubility compared to the free acid.[1][2][3][4]

| Parameter | Specification | Notes |

| Solvent | Ultrapure Water ( | Preferred over DMSO to avoid solvent effects on membranes.[1][2][3][4] |

| Stock Conc. | 1 - 5 mM | Higher concentrations may precipitate.[1][2][3][4] |

| Storage | -20°C | Aliquot to avoid freeze-thaw cycles. Stable for >6 months. |

| Working Conc. | 1 - 5 µM | Titration is recommended (see Protocol).[1][2][3][4] |

Experimental Controls

-

Positive Control: Oligomycin (2.5 µM).[1][2][3][4] If respiration is sensitive to Oligomycin but not CAT, the mitochondrial outer membrane (MOM) may be compromised (allowing CAT to bypass) or the ANT is not the rate-limiting step.[1][2][3][4]

-

Integrity Check: Cytochrome c addition. If adding Cyt c increases respiration significantly, the MOM is damaged, and CAT data may be unreliable.

Protocol: High-Resolution Respirometry (Titration Assay)

Purpose: To determine the specific contribution of ANT to respiratory flux and calculate the "CAT-sensitive" respiration.[1][4] This protocol is optimized for isolated mitochondria (Liver, Heart, Muscle) using an Oroboros O2k or Clark-type electrode.[1][2][3][4]

Workflow Visualization

Figure 2: Step-by-step respirometry workflow for CAT titration.

Step-by-Step Procedure

-

Equilibration: Add mitochondrial respiration buffer (e.g., MiR05) to the chamber.[1][2][3][4] Equilibrate to 37°C.

-

Mitochondrial Addition: Inject isolated mitochondria (final conc.[1][3][4] 0.1 – 0.5 mg/mL).[1][2][3][4] Allow signal to stabilize (State 1).

-

Substrate Addition (State 2):

-

ADP Stimulation (State 3): Inject ADP (saturating concentration, typically 1–2 mM).[1][2][3][4] Observe the sharp increase in Oxygen Consumption Rate (OCR).[1][2][3][4]

-

CAT Titration (The Critical Step):

-

Do not add a single bolus.[4]

-

Titrate CAT in small increments (e.g., 0.05 µM or 0.1 µM steps).

-

Wait 2–3 minutes between additions for the slope to stabilize.

-

Endpoint: Continue until respiration returns to (or below) State 4 (leak) levels.

-

Typical saturating dose: 1–5 µM depending on mitochondrial density.[4]

-

-

Uncoupler Addition (Validation): Inject FCCP (titrated, typically 0.5 – 1.0 µM).[1][2][3][4]

Advanced Application: mPTP Sensitization

CAT is a powerful tool to study the Mitochondrial Permeability Transition Pore (mPTP).[1][2][3][4] The "c-state" of ANT is proposed to be the conformation that facilitates pore opening or interacts with Cyclophilin D [4].[5]

Protocol Modification:

-

Incubate mitochondria in Calcium Retention Capacity (CRC) buffer (containing Calcium Green-5N or similar indicator).[1][2][3][4]

-

Experimental Arm: Add CAT (1 µM).

-

Control Arm: Add Vehicle or ATR.

-

Calcium Challenge: Titrate

pulses (e.g., 10 µM every 2 mins). -

Observation: Mitochondria treated with CAT will typically undergo permeability transition (massive

release and swelling) at a significantly lower calcium load than controls.[1][2][3][4]

Data Analysis & Interpretation

Calculating Flux Control Ratios (FCR)

To normalize data across experiments, calculate the CAT Inhibition Ratio :

1234Comparative Analysis Table

| Inhibitor | Target | Binding Site | Effect on Respiration | Reversibility |

| Carboxyatractyloside (CAT) | ANT | IMS side (c-state) | Inhibits State 3 | Irreversible (High Affinity) |

| Atractyloside (ATR) | ANT | IMS side (c-state) | Inhibits State 3 | Competitive (Reversible by ADP) |

| Bongkrekic Acid (BKA) | ANT | Matrix side (m-state) | Inhibits State 3 | Irreversible |

| Oligomycin | ATP Synthase | Inhibits State 3 | Irreversible |

Troubleshooting Guide

| Observation | Possible Cause | Corrective Action |

| No inhibition seen | 1. Mitochondrial outer membrane damaged.2.[4] CAT degraded/precipitated. | 1. Check Cyt c response.2. Prepare fresh stock in water; check pH. |

| Partial inhibition | 1. Insufficient dose.2. High endogenous ADP/ATP. | 1. Perform full titration.2. Deplete nucleotides with hexokinase/glucose trap.[4] |

| FCCP fails to restore rate | 1. CAT toxicity (non-specific).2. mPTP opening occurred. | 1. Reduce CAT dose.2. Add Cyclosporin A (CsA) to prevent pore opening.[1][2][3][4] |

References

-

Vignais, P. V., et al. (1973).[1][2][3][4] "Interaction of ADP/ATP carrier with carboxyatractyloside." Biochemistry.

-

Halestrap, A. P. (2009).[1][2][3][4] "What is the mitochondrial permeability transition pore?" Journal of Molecular and Cellular Cardiology.

-

Shabalina, I. G., et al. (2006).[1][2][3][4] "Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively."[1][2][4][6][7] Biochemical Journal.

-

Pebay-Peyroula, E., et al. (2003).[1][2][3][4] "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature.[4]

Sources

- 1. Carboxyatractyloside - Wikipedia [en.wikipedia.org]

- 2. CAS 33286-30-5: Carboxyatractyloside | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. A 20/20 view of ANT function in mitochondrial biology and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively - PMC [pmc.ncbi.nlm.nih.gov]

Inducing Apoptosis in Cell Culture Using Carboxyatractyloside: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive protocol for inducing apoptosis in cell culture using Carboxyatractyloside (CATR), a potent inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT). We delve into the molecular mechanism of CATR-induced apoptosis, detailing its interaction with ANT and the subsequent triggering of the intrinsic apoptotic pathway. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for apoptosis induction and validation, supported by authoritative references and visual aids.

Introduction: The Central Role of Mitochondria and ANT in Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells.[1] The intrinsic pathway of apoptosis is intricately linked to mitochondrial function. A key event in this pathway is the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.[2]

The Adenine Nucleotide Translocator (ANT) is a critical protein embedded in the inner mitochondrial membrane.[] Its primary function is to facilitate the exchange of adenosine diphosphate (ADP) from the cytoplasm for adenosine triphosphate (ATP) synthesized within the mitochondria, a process vital for cellular energy metabolism.[4] Beyond its bioenergetic role, ANT is a key component of the mitochondrial permeability transition pore (MPTP).[5][6] The opening of the MPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of apoptotic factors.[5]

Carboxyatractyloside (CATR) is a highly toxic diterpene glycoside that acts as a specific and potent inhibitor of ANT.[7] It binds to the cytoplasmic side of ANT, locking it in a conformation that favors the opening of the MPTP.[] This action disrupts mitochondrial function, leading to a cascade of events that culminate in apoptosis.[8] Understanding the interplay between CATR, ANT, and the MPTP provides a powerful tool for studying the mechanisms of apoptosis and for screening potential therapeutic agents that modulate this pathway.

Mechanism of Carboxyatractyloside-Induced Apoptosis

Carboxyatractyloside induces apoptosis by directly targeting the Adenine Nucleotide Translocator. The binding of CATR to ANT triggers a conformational change that is believed to contribute to the formation and opening of the mitochondrial permeability transition pore (MPTP).[6][9]

The sequence of events is as follows:

-

CATR Binds to ANT: CATR, being membrane-permeable, enters the cell and binds with high affinity to the ANT protein on the inner mitochondrial membrane.[][10]

-

MPTP Opening: This binding event induces a conformational change in ANT, promoting the opening of the MPTP.[11]

-

Mitochondrial Membrane Depolarization: The open MPTP allows for the influx of solutes and water into the mitochondrial matrix, leading to the dissipation of the mitochondrial membrane potential (ΔΨm).[5]

-

Release of Pro-Apoptotic Factors: The loss of ΔΨm and mitochondrial swelling result in the rupture of the outer mitochondrial membrane and the release of cytochrome c and other pro-apoptotic molecules into the cytoplasm.[12]

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates effector caspases like caspase-3 and -7.[13][14]

-

Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.[13]

Caption: Mechanism of Carboxyatractyloside (CATR)-induced apoptosis.

Protocol for Inducing Apoptosis with Carboxyatractyloside

This protocol provides a general framework for inducing apoptosis using CATR. Optimal conditions, such as CATR concentration and incubation time, will vary depending on the cell line and should be determined empirically through a dose-response and time-course experiment.

Materials

-

Cell line of interest (e.g., Jurkat, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)[15]

-

Carboxyatractyloside (CATR) potassium salt (Store stock solutions at -20°C)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Tissue culture plates or flasks

-

Sterile pipette tips and tubes

-

Incubator (37°C, 5% CO2)

Reagent Preparation

Carboxyatractyloside (CATR) Stock Solution (1 mM):

-

Dissolve the appropriate amount of CATR in DMSO to make a 1 mM stock solution.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Procedure

-

Cell Seeding: Seed cells in a suitable tissue culture plate or flask at a density that will ensure they are in the exponential growth phase at the time of treatment. A common starting point is 1 x 10^6 cells/mL.[16]

-

Cell Treatment:

-

The following day, or once cells have adhered and are actively dividing, remove the culture medium.

-

Add fresh complete medium containing the desired final concentration of CATR. A typical starting range is 1-10 µM.[17]

-

Negative Control: Treat a set of cells with the same volume of complete medium containing an equivalent concentration of DMSO as the highest CATR concentration used.[18]

-

Positive Control (Optional): Treat a set of cells with a known apoptosis-inducing agent, such as staurosporine (1 µM), to validate the apoptosis detection assays.[19][20]

-

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined period. A typical incubation time ranges from 6 to 24 hours. A time-course experiment is recommended to determine the optimal time point for observing apoptosis.[18]

-

Cell Harvesting:

-

Suspension cells: Gently transfer the cell suspension to a centrifuge tube.

-

Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle method such as trypsin-EDTA or a cell scraper. Combine the detached cells with the collected medium.

-

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat the wash step.

-

Downstream Analysis: The cell pellet is now ready for various apoptosis validation assays.

Caption: Experimental workflow for CATR-induced apoptosis.

Validation of Apoptosis

It is crucial to validate the induction of apoptosis using multiple, independent assays that measure different hallmarks of the apoptotic process.

Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a cornerstone for detecting apoptosis.[16] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1][22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]

-

Interpretation of Results:

Protocol for Annexin V/PI Staining:

-

Harvest and wash 1-5 x 10^5 cells as described in section 3.3.[21]

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[23][24]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[23]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21][24]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[21]

-

Analyze the cells by flow cytometry within one hour.[24]

Caspase Activity Assay

The activation of caspases is a central event in the apoptotic cascade.[1] Assays that measure the activity of effector caspases, such as caspase-3 and -7, provide strong evidence for apoptosis induction.[13]

-

Principle: These assays typically use a synthetic substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule, such as a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC).[13][25] Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified spectrophotometrically or fluorometrically.[25]

Protocol for Caspase-3/7 Activity Assay (Colorimetric):

-

Harvest at least 1 x 10^6 cells and prepare a cell lysate according to the manufacturer's protocol.[26] This typically involves resuspending the cell pellet in a chilled lysis buffer and incubating on ice.[27]

-

Determine the protein concentration of the lysate. A concentration of 1-4 mg/mL is recommended.[26]

-

In a 96-well plate, add 50-200 µg of protein from each sample to separate wells. Adjust the volume with lysis buffer.

-

Add 50 µL of 2X Reaction Buffer containing DTT to each well.[27]

-

Add 5 µL of the DEVD-pNA substrate.[27]

-

Measure the absorbance at 400-405 nm using a microplate reader.[25][26]

-

The fold-increase in caspase-3/7 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

A decrease in the mitochondrial membrane potential is an early event in apoptosis.[28][29] The lipophilic cationic dye JC-1 is commonly used to assess changes in ΔΨm.[29]

-

Principle: In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence.[30] In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[30] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[30]

Protocol for JC-1 Staining:

-

Seed cells in a suitable format for analysis (e.g., 96-well plate for plate reader analysis or on coverslips for microscopy).

-

Treat cells with CATR as described in section 3.3. Include a positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[31]

-

At the end of the treatment period, add JC-1 staining solution to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.[31]

-

Wash the cells with PBS or an appropriate buffer.[30]

-

Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[29][31]

Data Presentation and Interpretation

| Assay | Parameter Measured | Expected Result in Apoptotic Cells |

| Annexin V/PI Staining | Phosphatidylserine externalization and membrane integrity | Increase in Annexin V+/PI- (early) and Annexin V+/PI+ (late) populations |

| Caspase-3/7 Activity | Activity of effector caspases | Increased cleavage of DEVD substrate |

| JC-1 Staining | Mitochondrial membrane potential (ΔΨm) | Decrease in red/green fluorescence ratio, indicating depolarization |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low percentage of apoptotic cells | CATR concentration too low or incubation time too short. | Perform a dose-response and time-course experiment to optimize conditions. |

| Cell line is resistant to CATR-induced apoptosis. | Try a different cell line or a different apoptosis-inducing agent. | |

| High background necrosis | CATR concentration is too high or incubation is too long, leading to secondary necrosis. | Reduce the CATR concentration and/or shorten the incubation time. |

| Harsh cell handling during harvesting. | Handle cells gently, especially during detachment of adherent cells. | |

| Inconsistent results | Inconsistent cell density at the time of treatment. | Ensure cells are in the exponential growth phase and seeded at a consistent density. |

| Reagent instability. | Aliquot and store reagents properly. Avoid repeated freeze-thaw cycles of CATR stock. |

Conclusion

Carboxyatractyloside is a valuable tool for inducing the intrinsic pathway of apoptosis in a controlled manner in cell culture. By specifically targeting the Adenine Nucleotide Translocator, it allows for the detailed investigation of mitochondrial-dependent cell death pathways. The protocols outlined in this application note provide a robust framework for inducing and validating apoptosis using CATR. For reliable and reproducible results, it is essential to optimize the experimental conditions for the specific cell line being used and to employ a multi-parametric approach for the assessment of apoptosis.

References

-

Caspase Activity Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). AKES194. Retrieved from [Link]

-

Carraro, M., Giorgio, V., Šileikytė, J., Sartori, G., Forte, M., Li, Y., ... & Bernardi, P. (2020). Adenine nucleotide translocator and ATP synthase cooperate in mediating the mitochondrial permeability transition. eLife, 9, e54707. [Link]

-

Carboxyatractyloside. (2023, November 29). In Wikipedia. [Link]

-

Petronilli, V., & Bernardi, P. (2020). The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition. International Journal of Molecular Sciences, 21(24), 9605. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

-

Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

-

Jayapal, M., & Lee, W. S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2563. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved from [Link]

-

Annexin V dead cells staining protocol. (2016, September 22). Immunostep. Retrieved from [Link]

-

Hedjazi, L., & Zeeshan, H. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Methods in Molecular Biology, 1966, 17-26. [Link]

-

Caspase 3 Activity Assay Kit. (2022, June). MP Biomedicals. Retrieved from [Link]

-

Shabalina, I. G., Kramarova, T. V., & Nedergaard, J. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. The Biochemical journal, 399(3), 405–414. [Link]

-

EZAssayTM Mitochondrial Membrane Potential Assay Kit with JC-1. (n.d.). HiMedia Laboratories. Retrieved from [Link]

-

Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Abbkine. Retrieved from [Link]

-

Kłopotowska, D. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Critical reviews in toxicology, 53(10), 659–680. [Link]

-

Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death. Current medicinal chemistry, 10(16), 1507–1525. [Link]

-

Bauer, M. K., Schubert, A., Rocks, O., & Grimm, S. (1999). Adenine nucleotide translocase-1, a component of the permeability transition pore, can dominantly induce apoptosis. The Journal of cell biology, 147(7), 1493–1502. [Link]

-

Bauer, M. K. A., Schubert, A., Rocks, O., & Grimm, S. (1999). Adenine nucleotide translocase-1, a component of the permeability transition pore, can dominantly induce apoptosis. MDC Repository. [Link]

-

Kłopotowska, D. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H + leak. PubMed. [Link]

-

Woldegiorgis, G., & Shrago, E. (1985). Use of carboxyatractylate and tight-binding inhibitor theory to determine the concentration of functional mitochondrial adenine nucleotide translocators in a reconstituted system. Biochimica et biophysica acta, 810(3), 358–364. [Link]

-

Lee, K. U. (2010). Adenine Nucleotide Translocator as a Regulator of Mitochondrial Function: Implication in the Pathogenesis of Metabolic Syndrome. Diabetes & metabolism journal, 34(3), 154–159. [Link]

-

Apoptosis assay. Spheroids were treated with indicated compounds for 42... (n.d.). ResearchGate. Retrieved from [Link]

-

Kim, M. J., Park, M., Kim, S. J., Kim, K. C., Park, S. H., Kim, H. J., ... & Kim, Y. H. (2025). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. International Journal of Molecular Sciences, 26(24), 17351. [Link]

-

Fujiwara, Y., Tateishi, T., & Arakawa, T. (2022). Effects of Carboxyatractyloside on the pH Change and Oxygen Consumption in the Mitochondrial Suspension. Biological and Pharmaceutical Bulletin, 45(10), 1500-1504. [Link]

-

Li, Y., & Zhang, J. (2023). The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Frontiers in Pharmacology, 14, 1198616. [Link]

-

Sheridan, C., & Martin, S. J. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0268501. [Link]

-

Results of the flow cytometry assay for apoptosis induced with... (n.d.). ResearchGate. Retrieved from [Link]

-

Wang, Y., Zhang, Y., Chen, L., Liang, Y., & Zhang, H. (2018). Swainsonine induces apoptosis of rat cardiomyocytes via mitochondria-mediated pathway. Cellular and Molecular Biology, 64(6), 63-68. [Link]

Sources

- 1. Apoptosis Assays [sigmaaldrich.com]

- 2. cellmolbiol.org [cellmolbiol.org]

- 4. Adenine Nucleotide Translocator as a Regulator of Mitochondrial Function: Implication in the Pathogenesis of Metabolic Syndrome [e-dmj.org]

- 5. The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Carboxyatractyloside - Wikipedia [en.wikipedia.org]

- 8. Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenine nucleotide translocator and ATP synthase cooperate in mediating the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of carboxyatractylate and tight-binding inhibitor theory to determine the concentration of functional mitochondrial adenine nucleotide translocators in a reconstituted system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. Adenine nucleotide translocase-1, a component of the permeability transition pore, can dominantly induce apoptosis - MDC Repository [edoc.mdc-berlin.de]

- 13. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 15. Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa [mdpi.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 23. bosterbio.com [bosterbio.com]

- 24. immunostep.com [immunostep.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. assaygenie.com [assaygenie.com]

- 27. mpbio.com [mpbio.com]

- 28. resources.revvity.com [resources.revvity.com]

- 29. himedialabs.com [himedialabs.com]

- 30. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.com]

- 31. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Carboxyatractyloside as a tool to measure mitochondrial membrane potential.

Application Note: Carboxyatractyloside (CATR) as a Mechanistic Tool for Interrogating Mitochondrial Membrane Potential ( )

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Bioenergetics and Mitochondrial Pharmacology.

Executive Summary

The mitochondrial membrane potential (

Unlike uncouplers (e.g., FCCP) or Complex V inhibitors (e.g., Oligomycin), CATR provides a unique upstream blockade of ADP import. This Application Note details the mechanistic causality behind CATR's dual effects on

Mechanistic Causality: The Dual Nature of CATR on

To utilize CATR effectively, researchers must understand the causality behind its biphasic influence on

Pathway 1: State 4 Hyperpolarization and Proton Leak

In healthy, energized mitochondria, the addition of ADP dissipates the proton gradient as Complex V (ATP Synthase) utilizes the proton motive force to generate ATP (State 3 respiration). By adding CATR, ADP/ATP exchange is completely halted. Without matrix ADP, Complex V cannot consume protons. Consequently, protons accumulate in the intermembrane space, leading to a maximal hyperpolarization of

Pathway 2: mPTP-Mediated Depolarization

Paradoxically, in the presence of high matrix calcium (

Caption: Mechanistic divergence of CATR action on ANT, leading to either hyperpolarization or depolarization.

Experimental Protocols

The following self-validating protocols utilize fluorescent lipophilic cations. These dyes accumulate in the mitochondrial matrix in a Nernstian fashion proportional to

Protocol A: Fluorometric Measurement of State 4 and Proton Leak

Objective: To measure maximal mitochondrial hyperpolarization and isolate ANT-dependent proton leak using Safranin O or TMRM [2, 6]. Rationale: Safranin O undergoes fluorescence quenching upon accumulation in energized mitochondria. CATR is used to block State 3 (phosphorylating) respiration, forcing the system into State 4.

Reagents & Equipment:

-

Isolated mitochondria (e.g., 0.5 mg/mL protein).

-

Assay Buffer: 120 mM KCl, 1 mM

, 10 mM HEPES, 1 mM EGTA (pH 7.2). -

Safranin O (5 µM final) or TMRM (1 µM final).

-

Substrates: Succinate (5 mM) + Rotenone (2 µM).

-

Modulators: ADP (1 mM), CATR (2 µM), FCCP (1 µM).

-

Spectrofluorometer (Safranin O: Ex 495 nm / Em 586 nm).

Step-by-Step Methodology:

-

Baseline Establishment: Add Assay Buffer and Safranin O to the cuvette. Record baseline fluorescence for 60 seconds.

-

Mitochondrial Addition: Inject isolated mitochondria. Fluorescence will slowly decrease as basal

is established. -

Energization (State 2): Add Succinate/Rotenone. Observe a rapid drop in fluorescence (quenching) indicating robust hyperpolarization as the ETC pumps protons.

-

Phosphorylation (State 3): Inject 1 mM ADP. Fluorescence will transiently increase (partial depolarization) as Complex V utilizes the proton gradient to convert ADP to ATP.

-

ANT Inhibition (State 4): Inject 2 µM CATR. By blocking ADP entry, CATR stops Complex V activity. Fluorescence will rapidly decrease back to or below State 2 levels, representing maximal

[6].-

Self-Validation Check: If CATR fails to induce hyperpolarization, the mitochondria may be uncoupled or the IMM is damaged.

-

-

Full Uncoupling: Inject 1 µM FCCP to completely dissipate the gradient. Fluorescence will spike to maximum levels.

Caption: Step-by-step fluorometric workflow for assessing State 4 membrane potential using CATR.

Protocol B: Assessment of mPTP-Mediated Depolarization

Objective: To determine the susceptibility of mitochondria to mPTP opening using CATR as a sensitizing agent and JC-1 dye.

Rationale: JC-1 forms red J-aggregates in highly polarized mitochondria and reverts to green monomers upon depolarization. CATR accelerates

Step-by-Step Methodology:

-

Cell Preparation: Plate cells (e.g., HEK293 or cardiomyocytes) in a 96-well black, clear-bottom plate.

-

Dye Loading: Incubate cells with 2 µM JC-1 in culture media for 30 minutes at 37°C. Wash twice with assay buffer.

-

Pre-treatment: Divide wells into three cohorts:

-

Vehicle Control (DMSO)

-

CATR (10 µM) - Sensitizer [4]

-

Bongkrekic Acid (BKA) (50 µM) - Inhibitor [4] Incubate for 15 minutes.

-

-

Stress Induction: Inject a sub-lethal dose of

(e.g., 50 µM) or a ROS generator (e.g., -

Kinetic Readout: Measure the Red (Ex 535/Em 590) to Green (Ex 485/Em 530) fluorescence ratio over 60 minutes.

-

Causality Insight: The CATR-treated cohort will exhibit a rapid drop in the Red/Green ratio (depolarization) significantly earlier than the control, proving that stabilizing the c-state of ANT lowers the threshold for mPTP opening [3].

-

Data Presentation & Interpretation

Proper interpretation of

Table 1: Expected Fluorescence Responses in Assays

| Experimental Stage | Bioenergetic State | Safranin O / TMRM Signal | JC-1 Signal (Red/Green Ratio) | Interpretation |

| Substrate Addition | State 2 | Strong Decrease (Quenching) | High | IMM is intact; ETC is pumping protons. |

| ADP Addition | State 3 | Moderate Increase | Moderate Decrease | Protons are consumed by ATP Synthase. |

| CATR Addition | State 4 | Strong Decrease | High | ANT blocked; ATP Synthase halts; |

| CATR + High | mPTP Open | Rapid, Total Increase | Rapid Drop to Zero | Pore opens; complete loss of |

| FCCP Addition | Uncoupled | Total Increase | Drop to Zero | Chemical uncoupling; gradient destroyed. |

Table 2: Pharmacological Modulators of ANT and their Effects on

| Compound | Target / Mechanism | Effect on ANT Conformation | Impact on mPTP | Primary Use Case |

| Carboxyatractyloside (CATR) | ANT (Irreversible inhibitor) | Locks in c-state (cytosolic) | Promotes opening | Measuring State 4 |

| Bongkrekic Acid (BKA) | ANT (Uncompetitive inhibitor) | Locks in m-state (matrix) | Inhibits opening | Preventing mPTP opening; control for CATR. |

| Oligomycin | Complex V (ATP Synthase) | No direct effect | No direct effect | Blocking proton consumption downstream of ANT. |

References

-

Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Journal of Environmental Science and Health, Part C.[Link]

-

Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM): Methods and Protocols. Methods in Molecular Biology.[Link]

-

Regulation of the mitochondrial permeability transition in kidney proximal tubules and its alteration during hypoxia-reoxygenation. American Journal of Physiology-Renal Physiology.[Link]

-

Antimicrobial peptide CGA-N12 decreases the Candida tropicalis mitochondrial membrane potential via mitochondrial permeability transition pore. Biochemical Journal (Portland Press).[Link]

-

Reduction of Elevated Proton Leak Rejuvenates Mitochondria in the Aged Cardiomyocyte. bioRxiv.[Link]

-

Bioenergetic consequences of FoF1–ATP synthase/ATPase deficiency in two life cycle stages of Trypanosoma brucei. Journal of Biological Chemistry.[Link]

Application of Carboxyatractyloside in isolated mitochondria experiments.

Application Note: High-Resolution Respirometry and Mechanistic Profiling Using Carboxyatractyloside (CATR) in Isolated Mitochondria

Executive Summary & Mechanistic Causality

The Adenine Nucleotide Translocator (ANT) is a highly abundant inner mitochondrial membrane (IMM) protein responsible for the 1:1 stoichiometric exchange of cytosolic ADP for matrix ATP, a process foundational to eukaryotic oxidative phosphorylation (OXPHOS)[1]. In mitochondrial bioenergetics, precisely isolating the flux control and proton leak associated with ANT requires highly specific pharmacological interventions.